
4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its anthracene core linked to phenylene and azanetriyl groups, each terminating in a benzaldehyde moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde typically involves a multi-step organic synthesis route. The process begins with the preparation of anthracene-9,10-diylbis(4,1-phenylene) as the core structure. This intermediate is then reacted with azanetriyl groups under controlled conditions to form the bis(azanetriyl) derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzaldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various substrates, altering their fluorescence and enabling their detection and analysis. The pathways involved include energy transfer processes and electron transfer mechanisms, which are crucial for its function as a fluorescent probe .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-((Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid): Similar in structure but with ethyne linkages instead of azanetriyl groups.
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: Lacks the azanetriyl groups and benzaldehyde moieties, making it less complex
Uniqueness
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is unique due to its combination of anthracene, phenylene, azanetriyl, and benzaldehyde groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise detection and analysis of molecular interactions .
Propiedades
Fórmula molecular |
C54H36N2O4 |
|---|---|
Peso molecular |
776.9 g/mol |
Nombre IUPAC |
4-(4-formyl-N-[4-[10-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C54H36N2O4/c57-33-37-9-21-43(22-10-37)55(44-23-11-38(34-58)12-24-44)47-29-17-41(18-30-47)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)42-19-31-48(32-20-42)56(45-25-13-39(35-59)14-26-45)46-27-15-40(36-60)16-28-46/h1-36H |
Clave InChI |
SFFIQXXUDLMGCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)

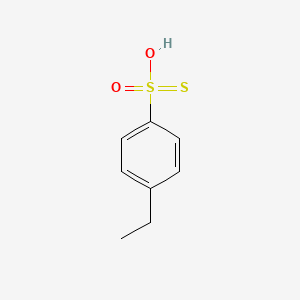
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
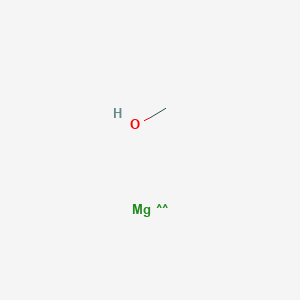
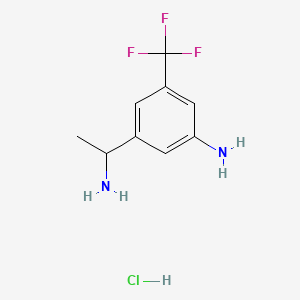
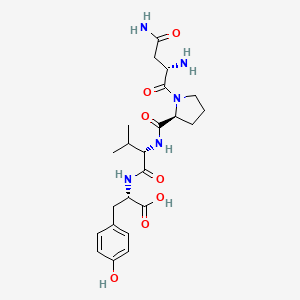
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
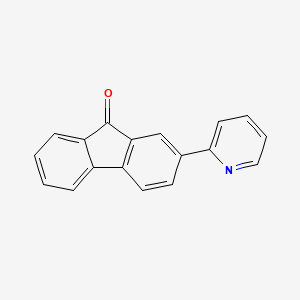
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
